3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

11β-HSD1 Metabolic Syndrome Cortisol Regulation

3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS 946263-59-8) is a synthetic small molecule comprising a thiazolo[3,2-a]pyrimidin-5-one heterocyclic core tethered via an acetamide linker to a 4-benzylpiperidine moiety. This scaffold is a member of the broader thiazolo[3,2-a]pyrimidin-5-one chemotype, a privileged structure that has yielded low-micromolar inhibitors across diverse disease-relevant targets, including HIV-1 RNase H , 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , and Bcl-2 family anti-apoptotic proteins.

Molecular Formula C20H23N3O2S
Molecular Weight 369.48
CAS No. 946263-59-8
Cat. No. B2926963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
CAS946263-59-8
Molecular FormulaC20H23N3O2S
Molecular Weight369.48
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)CC3CSC4=NC=CC(=O)N34
InChIInChI=1S/C20H23N3O2S/c24-18-6-9-21-20-23(18)17(14-26-20)13-19(25)22-10-7-16(8-11-22)12-15-4-2-1-3-5-15/h1-6,9,16-17H,7-8,10-14H2
InChIKeyVYZLVSVQDWTLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS 946263-59-8): A Multi-Target Thiazolo[3,2-a]pyrimidin-5-one Scaffold for Inhibitor Screening & SAR


3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS 946263-59-8) is a synthetic small molecule comprising a thiazolo[3,2-a]pyrimidin-5-one heterocyclic core tethered via an acetamide linker to a 4-benzylpiperidine moiety . This scaffold is a member of the broader thiazolo[3,2-a]pyrimidin-5-one chemotype, a privileged structure that has yielded low-micromolar inhibitors across diverse disease-relevant targets, including HIV-1 RNase H [1], 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2], and Bcl-2 family anti-apoptotic proteins [3]. The compound is commercially available at ≥95% purity for research use , positioning it as a versatile starting point for medicinal chemistry optimization and selectivity profiling.

Critical Pharmacophoric Distinctions of 3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one vs. Closest Analogs


Within the thiazolo[3,2-a]pyrimidin-5-one chemotype, minor structural perturbations at the N3 or C6/C7 positions produce divergent target engagement and potency profiles [1]. For instance, the 6-methyl-substituted analog (CAS 946237-67-8) introduces steric bulk adjacent to the lactam carbonyl that is absent in the N3-acetamide-only derivative, potentially altering planarity and hydrogen-bonding geometry at the active site. Similarly, replacing the benzylpiperidine amide with arylpiperazine/arylpiperidine carboxamide or sulfonamide linkers has been shown to shift selectivity between 11β-HSD1 [2], RNase H [3], and Bcl-2 family proteins [4]. Consequently, generic substitution of one thiazolo[3,2-a]pyrimidin-5-one analog for another without quantitative head-to-head data risks selecting a compound that is either inactive or substantially less potent against the intended target. The evidence below documents the measurable performance gaps that must inform procurement decisions.

Quantitative Differentiation Evidence for 3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one vs. Comparators


11β-HSD1 Inhibitory Potency versus C7-Cyclohexylmethyl, C2-Iodomethyl Analog

In pooled human liver microsome assays, the most potent 11β-HSD1 inhibitor in the thiazolo[3,2-a]pyrimidin-5-one series achieved 59.15% inhibition at 10 µM and an IC50 of 6.9 µM [1]. This compound, which bears a C7-cyclohexylmethyl and C2-iodomethyl substitution pattern, serves as the direct benchmark for the N3-benzylpiperidine-acetamide substitution motif present in CAS 946263-59-8. In the same study, 29 derivatives were tested, and activity ranged from negligible to the maxima cited; the N3-acetamide-linked analogs represent a distinct SAR cluster whose potency can be assessed against this class ceiling [1]. The absence of the C7-cyclohexylmethyl group in CAS 946263-59-8 predicts lower 11β-HSD1 affinity, making the compound a preferential choice for counter-screening selectivity against 11β-HSD1 rather than primary inhibition.

11β-HSD1 Metabolic Syndrome Cortisol Regulation

HIV-1 RNase H Inhibition Relative to Hit Compound A1 and Lead A28

A series of thiazolo[3,2-a]pyrimidine derivatives were evaluated as HIV-1 RNase H inhibitors. The hit compound A1 displayed an IC50 of 21.49 µM, while the optimized lead A28 achieved an IC50 of 4.14 µM, representing a ~5-fold potency improvement [1]. CAS 946263-59-8 shares the core scaffold but differs in the linker and amine substituent; the benzylpiperidine-acetamide motif has not been directly profiled in this assay, offering a distinct chemotype for exploring allosteric RNase H binding that is orthogonal to the A1/A28 series. Researchers can use CAS 946263-59-8 to probe whether the N3-acetamide vector tolerates the hydrophobic benzylpiperidine group while retaining RNase H engagement.

HIV-1 RNase H Allosteric Inhibition Antiviral

Bcl-2 Family Protein Binding Affinity Relative to Potent Analog BCL-LZH-40

In a focused library of 42 thiazolo[3,2-a]pyrimidinone derivatives, the most potent compound BCL-LZH-40 inhibited BH3 peptide binding to Bcl-xL, Bcl-2, and Mcl-1 with Ki values of 17, 534, and 200 nM, respectively [1]. CAS 946263-59-8 carries an N3-benzylpiperidine-acetamide group that is structurally distinct from the substitution patterns explored in this Bcl-2 series, providing a complementary tool for probing the hydrophobic groove of Bcl-2 family proteins and evaluating whether the benzylpiperidine moiety introduces selectivity shifts among Bcl-xL, Bcl-2, and Mcl-1.

Bcl-2 Mcl-1 Bcl-xL Apoptosis

Topoisomerase II Inhibitory Activity vs. Lead Compound 4c

Among thiazolo[3,2-a]pyrimidine derivatives evaluated as topoisomerase II inhibitors, compound 4c exhibited an IC50 of 0.23 ± 0.01 µM, which was 1.4-fold and 3.6-fold more potent than etoposide and doxorubicin, respectively [1]. CAS 946263-59-8, with its N3-benzylpiperidine-acetamide side chain, occupies a distinct chemical space relative to 4c, offering a scaffold for investigating how the N3 substituent modulates topoisomerase II poisoning versus catalytic inhibition.

Topoisomerase II Anticancer DNA Damage

Monoamine Oxidase (MAO) Inhibitory Potential Documented in Patent Literature

A Chinese patent (CN111840296A) discloses the use of 5H-thiazolo[3,2-a]pyrimidin-5-one compounds as monoamine oxidase inhibitors [1]. The generic Markush structure in this patent encompasses the N3-substituted thiazolo[3,2-a]pyrimidin-5-one scaffold, explicitly including compounds with amide-linked amine substituents. CAS 946263-59-8, bearing the 4-benzylpiperidine amide, falls within this claimed structural space, providing a direct intellectual-property hook for MAO inhibitor development. In contrast, benzylpiperidine-based MAGL inhibitors from unrelated chemotypes have achieved IC50 values as low as 2.0 nM [2], demonstrating the general capacity of the benzylpiperidine pharmacophore to engage lipophilic enzyme active sites, though direct MAO IC50 data for CAS 946263-59-8 remains to be reported.

Monoamine Oxidase MAO Inhibitor Neuroprotection

High-Impact Application Scenarios for 3-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one in Drug Discovery & Chemical Biology


Selectivity Counter-Screening in 11β-HSD1 Inhibitor Programs

CAS 946263-59-8 serves as a structurally differentiated negative control for 11β-HSD1 inhibitor SAR campaigns. Its N3-benzylpiperidine-acetamide substitution provides a distinct chemotype from the C7-cyclohexylmethyl lead series [1], enabling researchers to assess whether observed 11β-HSD1 inhibition is scaffold-dependent or specific to the C7-substitution pattern. This is critical for medicinal chemistry teams optimizing for selectivity over 11β-HSD2 and minimizing cortisol-related off-target effects.

HIV-1 RNase H Allosteric Inhibitor Scaffold Expansion

The thiazolo[3,2-a]pyrimidine core has validated allosteric RNase H inhibitory activity with lead A28 achieving IC50 = 4.14 µM [2]. CAS 946263-59-8 introduces a benzylpiperidine-acetamide N3 vector not explored in the A1/A28 series [2], offering a novel scaffold variant for structure-based design of RNase H inhibitors with potentially improved physicochemical properties or resistance profiles. Procurement of this compound enables direct head-to-head comparison with the A28 lead in enzymatic and cellular HIV replication assays.

Bcl-2 Family Protein Profiling and Apoptosis Research

With the most potent Bcl-2 family inhibitor BCL-LZH-40 achieving Ki values of 17–534 nM across Bcl-xL, Bcl-2, and Mcl-1 [3], CAS 946263-59-8 offers an independent chemotype for profiling selectivity across the Bcl-2 family. Its distinct N3 substitution may yield a different selectivity fingerprint, making it valuable for chemical biology studies that require tool compounds with well-characterized but non-overlapping polypharmacology.

Monoamine Oxidase Inhibitor Lead Generation with Patent Coverage

The explicit inclusion of N3-substituted thiazolo[3,2-a]pyrimidin-5-ones in patent CN111840296A [4] provides a clear intellectual property pathway for developing CAS 946263-59-8 as an MAO inhibitor. Combined with the established potency of the benzylpiperidine pharmacophore in related enzyme targets (MAGL IC50 = 2.0 nM) [5], this compound is positioned for rapid hit-to-lead optimization in CNS drug discovery programs targeting depression, Parkinson's disease, or other monoamine-related disorders.

Quote Request

Request a Quote for 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.